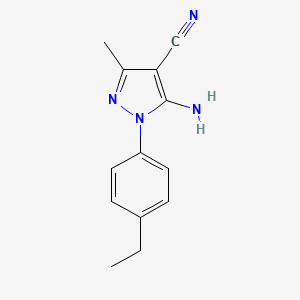
5-(2-Naphthyl)isoxazole-3-carboxylic acid
Vue d'ensemble
Description
5-(2-Naphthyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C14H9NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods. Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . An impressive chemoselective pathway has been introduced to synthesize 1,2,3-triazole-isoxazole derivatives having peptide linkage using a completely metal-free catalyst .Molecular Structure Analysis
The total percentage of the AMIA resonance structure with a double C=N bond is 34.19%. Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .Chemical Reactions Analysis
Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol. Isoxazole can be synthesized via a variety of methods. Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Applications De Recherche Scientifique
Drug Discovery and Development
Isoxazole rings are a common feature in many drugs due to their diverse biological activities. 5-(2-Naphthyl)isoxazole-3-carboxylic acid can serve as a crucial scaffold in the development of new pharmaceuticals. Its structure is conducive to binding with various biological targets, making it valuable for synthesizing compounds with potential anticancer, antibacterial, and antimicrobial properties .
Anticancer Research
The isoxazole moiety is known to exhibit anticancer properties. As such, derivatives of 5-(2-Naphthyl)isoxazole-3-carboxylic acid could be synthesized and tested as potential HDAC inhibitors, which play a role in the regulation of gene expression and are a target for cancer therapy .
Antibacterial and Antimicrobial Agents
Functionalized isoxazole scaffolds, like 5-(2-Naphthyl)isoxazole-3-carboxylic acid , show promise as antibacterial and antimicrobial agents. Research into these properties could lead to the development of new treatments for bacterial infections, addressing the growing concern of antibiotic resistance .
Anti-Tuberculosis (TB) Agents
Isoxazole carboxylic acid derivatives have been identified as promising antitubercular agents. Given the structural similarity, 5-(2-Naphthyl)isoxazole-3-carboxylic acid could be a precursor in synthesizing new compounds with activity against drug-resistant strains of Mycobacterium tuberculosis .
Eco-Friendly Synthetic Strategies
The compound can be used in metal-free synthetic routes for creating isoxazoles, which is significant given the environmental and economic drawbacks associated with metal-catalyzed reactions. This approach aligns with the push for greener chemistry practices in pharmaceutical synthesis .
Sensing Applications
Due to its unique chemical structure, 5-(2-Naphthyl)isoxazole-3-carboxylic acid could be utilized in the design of chemical sensors. These sensors could detect specific biological or chemical substances, providing valuable tools for diagnostics and environmental monitoring .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Isoxazole is a significant moiety in the field of drug discovery. It’s always imperative to develop new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The development of alternate metal-free synthetic routes is a future direction .
Propriétés
IUPAC Name |
5-naphthalen-2-yl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)12-8-13(18-15-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNRLAJVDKXUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Naphthyl)isoxazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(8R,13S,14S,17R)-17-Acetyl-17-hydroxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1415209.png)
![(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1415210.png)

![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1415214.png)


![[(2-Bromo-5-fluorophenyl)methyl]dimethylamine](/img/structure/B1415217.png)
![1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B1415218.png)
